L-cysteinate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5NO2S-2 |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1 |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-L |
SMILES |
C(C(C(=O)[O-])N)[S-] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)[S-] |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-] |
Origin of Product |
United States |
Environmental Chemistry:the Strong Binding Affinity of the Thiol Group for Heavy Metals Suggests a Potential Role for L Cysteinate 2 Based Materials in Environmental Remediation, Such As the Removal of Toxic Metal Ions from Contaminated Water. This Area Remains Largely Unexplored and Represents a Significant Opportunity for Future Research.
Biochemical Roles and Enzymatic Mechanisms in Vitro and Non Human Systems
Biosynthetic Pathways of L-Cysteine in Microorganisms and Lower Eukaryotes
Microorganisms and lower eukaryotes have evolved sophisticated pathways to synthesize L-cysteine, ensuring a steady supply of this crucial amino acid. These pathways are broadly categorized into de novo synthesis and reverse trans-sulfuration.
De Novo Synthesis Pathways (e.g., in bacteria, Leishmania)
The de novo synthesis of L-cysteine is a primary route in many bacteria, plants, and some protozoan parasites like Leishmania and Entamoeba histolytica. asm.orgscispace.comresearchgate.net This pathway is notably absent in mammals, making its constituent enzymes potential drug targets against these pathogens. asm.orgnih.gov The process typically involves a two-step enzymatic reaction starting from L-serine. nih.govnasa.gov
The first and often rate-limiting step is the acetylation of L-serine to form O-acetyl-L-serine (OAS). nih.govresearchgate.net This reaction is catalyzed by the enzyme serine acetyltransferase (SAT), which utilizes acetyl-CoA as the acetyl group donor. asm.orgscispace.com The subsequent step involves the sulfhydration of OAS to yield L-cysteine, a reaction catalyzed by O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (CS). asm.orgscispace.comnih.gov The sulfur source for this reaction can vary depending on the organism and the available substrates. In many bacteria, sulfide (B99878) is directly incorporated. nih.gov
In enteric bacteria such as Escherichia coli, the de novo pathway is well-characterized. The synthesis of L-cysteine from L-serine involves the substitution of the β-hydroxyl group with a thiol group. nih.gov The process is tightly regulated, with the formation of a cysteine synthase complex between SAT and CS playing a crucial role in controlling the biosynthetic flux. researchgate.netnih.gov
The protozoan parasite Leishmania major also possesses a de novo synthesis pathway involving SAT and CS. nih.govresearchgate.net The Leishmania CS is similar to the type A cysteine synthases found in bacteria and catalyzes the synthesis of cysteine from O-acetylserine and sulfide. nih.govresearchgate.net In Leishmania, the de novo pathway is crucial for the parasite's survival, especially under conditions of oxidative stress, as cysteine is a precursor for the synthesis of trypanothione, a key antioxidant molecule in these organisms. asm.orgnih.gov
| Enzyme | Abbreviation | Reaction Catalyzed | Organism Examples |
|---|---|---|---|
| Serine Acetyltransferase | SAT | L-serine + Acetyl-CoA → O-acetyl-L-serine + CoA | Bacteria (E. coli), Leishmania, Entamoeba histolytica |
| O-acetylserine Sulfhydrylase (Cysteine Synthase) | OASS (CS) | O-acetyl-L-serine + Sulfide → L-cysteine + Acetate | Bacteria (E. coli), Leishmania, Entamoeba histolytica |
Reverse Trans-sulfuration Pathways (e.g., in Leishmania)
In addition to the de novo pathway, some lower eukaryotes, including the parasite Leishmania, can synthesize cysteine via the reverse trans-sulfuration (RTS) pathway. nih.govresearchgate.netrsc.org This pathway is also present in fungi and mammals and involves the conversion of methionine to cysteine. asm.org The coexistence of both the de novo and RTS pathways in organisms like Leishmania is relatively rare. conicet.gov.arnih.gov
The RTS pathway in Leishmania consists of two key enzymatic steps. The first is catalyzed by cystathionine (B15957) β-synthase (CBS), which synthesizes cystathionine from homocysteine and serine. asm.orgnih.gov Subsequently, cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. asm.orgnih.gov
Interestingly, the Leishmania major CBS (LmjCBS) exhibits a broader substrate specificity compared to its mammalian counterpart. Besides catalyzing the synthesis of cystathionine, LmjCBS also possesses significant cysteine synthase activity, although with a higher Km for sulfide compared to the dedicated cysteine synthase (LmjCS). nih.govresearchgate.net In contrast, LmjCS does not show any CBS activity. nih.gov The presence and functionality of CGL in Leishmania have also been confirmed, indicating that the complete RTS pathway is operative in these parasites. conicet.gov.arnih.gov
The dual pathways for cysteine biosynthesis in Leishmania likely provide metabolic flexibility, allowing the parasite to adapt to different environments and sulfur amino acid availability during its life cycle. asm.org The functional redundancy of these pathways may also offer a survival advantage. rsc.org
| Enzyme | Abbreviation | Reaction Catalyzed | Organism Examples |
|---|---|---|---|
| Cystathionine β-synthase | CBS | Homocysteine + Serine → Cystathionine + H₂O | Leishmania, Fungi |
| Cystathionine γ-lyase | CGL | Cystathionine + H₂O → L-cysteine + α-ketobutyrate + NH₃ | Leishmania, Fungi |
Metalloenzyme Active Site Chemistry Involving Cysteinate(2-) (B1236188)
The thiolate side chain of cysteine is a versatile ligand for a wide range of metal ions in metalloenzymes. In its deprotonated form, cysteinate(2-), it can serve both structural and catalytic roles, profoundly influencing the reactivity of the metal center.
Cysteinate(2-) as a Catalytic and Structural Ligand in Metalloenzymes
Cysteinate(2-) residues are common ligands in the active sites of zinc metalloenzymes, where they can be involved in catalytic, co-catalytic, or structural zinc-binding sites. researchgate.net In these enzymes, zinc is often coordinated by a combination of histidine, glutamate, aspartate, and cysteine residues. researchgate.net The sulfur atom of cysteinate, being a "soft" ligand, has a high affinity for transition metal ions. mdpi.com
In structural zinc sites, such as those found in zinc finger proteins, cysteine residues, often in combination with histidine, form a tetrahedral coordination sphere around the zinc ion, which is crucial for maintaining the protein's fold and function. nih.gov In catalytic sites, the cysteinate ligand can directly participate in the chemical reaction or modulate the Lewis acidity of the metal ion. For instance, in some metalloproteases, a cysteinate ligand is part of the coordination sphere of the catalytic zinc ion. researchgate.net
The coordination environment provided by cysteinate(2-) and other ligands is critical in tuning the properties of the metal center for its specific biological function. Even subtle changes in the primary coordination sphere, such as the substitution of a single ligand, can significantly alter the catalytic efficiency and substrate specificity of the enzyme. nih.gov Beyond the primary coordination sphere, the surrounding protein environment also plays a crucial role in modulating the reactivity of the metal active site. nih.gov
Mechanistic Studies of Cysteine-Based Enzyme Catalysis and Oxygen Activation
The reactivity of the cysteinate(2-) sulfur atom is central to the catalytic mechanism of several enzymes, particularly those involved in redox reactions and oxygen activation. Thiol proteases, such as papain and caspases, utilize a nucleophilic cysteinate at their active site to catalyze peptide bond cleavage. nih.gov The low pKa of this catalytic cysteine, facilitated by the protein microenvironment, enhances its nucleophilicity. nih.gov
In the context of oxygen activation, cysteine dioxygenase (CDO) provides a compelling example. CDO is a non-heme iron dioxygenase that catalyzes the oxidation of cysteine to cysteine sulfinic acid. nih.govacs.org Quantum mechanics/molecular mechanics (QM/MM) calculations have elucidated a stepwise mechanism for this reaction. The process begins with the attack of the distal oxygen atom of an iron(II)-superoxo complex on the sulfur atom of the coordinated cysteinate. nih.govacs.org This leads to the formation of a ring structure, followed by the cleavage of the dioxygen bond and the generation of a sulfoxide (B87167) bound to an iron(IV)-oxo complex. nih.govacs.org A subsequent rotation of the sulfoxide precedes the transfer of the second oxygen atom to the substrate, yielding the final product. nih.govacs.org
Another fascinating example is the formylglycine-generating enzyme (FGE), which contains an unusual mononuclear copper(I) active site. FGE catalyzes the selective oxidation of a peptidyl-cysteine to formylglycine. acs.org The substrate peptidyl-cysteine binds to the copper(I) center, which then activates molecular oxygen to perform a hydrogen atom abstraction from the Cβ-H of the cysteine substrate, a rate-limiting step in the catalytic cycle. acs.org
| Enzyme | Metal Ion | Role of Cysteinate(2-) | Function |
|---|---|---|---|
| Zinc Finger Proteins | Zn²⁺ | Structural | DNA binding, protein-protein interactions |
| Cysteine Dioxygenase (CDO) | Fe²⁺ | Catalytic (Substrate) | Cysteine catabolism, oxygen activation |
| Formylglycine-Generating Enzyme (FGE) | Cu¹⁺ | Catalytic (Substrate) | Post-translational modification of sulfatases |
| NiFe Hydrogenase | Ni²⁺, Fe²⁺ | Bridging Ligand | Reversible hydrogen oxidation |
Role in Sulfur-Containing Metabolite Biosynthesis (mechanistic, non-human context)
L-cysteine serves as a central precursor for the biosynthesis of a wide array of essential sulfur-containing metabolites in microorganisms and lower eukaryotes. The sulfur atom, incorporated into cysteine via the biosynthetic pathways described earlier, is subsequently distributed to other molecules.
In many bacteria and fungi, L-cysteine is the sulfur donor for the synthesis of methionine. frontiersin.org It is also a crucial building block for the biosynthesis of coenzyme A, biotin, and thiamine. researchgate.net The thiol group of cysteine is highly reactive and plays a direct role in maintaining the intracellular redox balance. Furthermore, cysteine is a precursor for major antioxidant molecules such as glutathione (B108866) in fungi and mycothiol (B1677580) and ergothioneine (B1671048) in mycobacteria. frontiersin.orgelifesciences.orgbiorxiv.org
The biosynthesis of these sulfur-containing metabolites is tightly regulated and often interconnected. For example, in the opportunistic fungal pathogen Aspergillus fumigatus, the biosynthesis of the redox-active toxin gliotoxin (B1671588) is linked to the levels of the antioxidant ergothioneine, highlighting the crosstalk between different sulfur-dependent pathways. frontiersin.org
In mycobacteria, the genes involved in L-cysteine biosynthesis are upregulated under conditions of oxidative and nutritional stress, underscoring the importance of a sufficient cysteine supply for the synthesis of protective thiols. biorxiv.org The disruption of cysteine or methionine biosynthesis in pathogenic bacteria like Mycobacterium tuberculosis can impair their ability to maintain redox homeostasis and synthesize essential biomolecules, making these pathways attractive targets for antimicrobial drug development. tandfonline.com
| Metabolite | Function | Organism Examples |
|---|---|---|
| Methionine | Protein synthesis, methyl group donor (as S-adenosylmethionine) | Bacteria, Fungi |
| Glutathione (GSH) | Antioxidant, detoxification | Fungi |
| Mycothiol | Antioxidant, detoxification | Mycobacteria |
| Ergothioneine | Antioxidant | Fungi, Mycobacteria |
| Coenzyme A | Metabolism of fatty acids and carbohydrates | Bacteria, Fungi |
| Biotin (Vitamin B7) | Cofactor for carboxylase enzymes | Bacteria, Fungi |
| Thiamine (Vitamin B1) | Cofactor for enzymes in carbohydrate metabolism | Bacteria, Fungi |
| Iron-Sulfur (Fe-S) Clusters | Electron transfer, enzyme catalysis | Bacteria, Fungi |
Applications in Materials Science and Catalysis
Role in Nanomaterial Synthesis and Surface Modification
L-cysteinate(2-) and its parent molecule, L-cysteine, are extensively utilized in the bottom-up synthesis of nanomaterials. Its multifunctional nature allows it to act as a stabilizing agent, a capping agent to control particle growth, a sulfur source for the formation of metal sulfides, and even as a reducing agent in certain synthetic procedures.
As a stabilizing and capping agent , the thiol group of L-cysteine forms strong bonds with the surface of metal nanoparticles, such as gold (Au) and silver (Ag), preventing their aggregation and controlling their size and shape. ingentaconnect.comjru-b.com For instance, L-cysteine has been employed to stabilize silver nanoparticles, enabling the synthesis of highly concentrated colloids with particles around 9 nm. nih.gov The capping is achieved through a thiolate linkage between the L-cysteine and the silver particle surface. ingentaconnect.com Similarly, L-cysteine-modified gold nanoparticles (L-Cys-AuNPs) have been synthesized, where the L-cysteine is anchored to the nanoparticle surface via Au-S bonding. nih.gov This surface modification not only provides stability but can also impart specific functionalities to the nanoparticles. nih.govacs.org Studies on titanium dioxide (TiO2) colloids show that L-cysteine binds strongly to the TiO2 surface, creating new trapping sites for photogenerated electrons and holes, which can enhance photochemical reduction processes. acs.org
Beyond its role as a surface modifier, L-cysteine serves as a crucial reactant in the synthesis of various nanomaterials. In the preparation of metal sulfide (B99878) nanoparticles, L-cysteine can act as the sulfur source . acs.orgrsc.org When heated, L-cysteine can release hydrogen sulfide (H₂S), which then reacts with metal precursors to form metal sulfides. acs.org This method has been used to synthesize materials like molybdenum disulfide/graphene (MoS₂/G) composites and tin sulfide/graphene (SnS₂/GNS) hybrids through hydrothermal processes. acs.orgresearchgate.net Researchers have also used an L-cysteine-assisted hydrothermal method to synthesize nickel sulfide (NiS) on nickel foam, where L-cysteine provided the sulfur for the sulfidation process. rsc.org In the solvothermal synthesis of silver indium sulfide (AgInS₂) microspheres, L-cysteine was also employed as the sulfur source. jim.org.cn
The following table summarizes selected examples of L-cysteine's role in nanomaterial synthesis and modification.
| Nanomaterial | Role of L-cysteine | Synthesis Method | Key Findings / Particle Characteristics |
| Silver Nanoparticles (AgNPs) | Stabilizer and functionalizing compound | Chemical reduction | Produced stable, biocompatible AgNPs with a narrow particle size distribution (around 9 nm) at high concentrations (up to 10.7 g/L). nih.gov |
| L-cysteine stabilized AgNPs | Capping agent | Reduction of AgNO₃ with NaBH₄ | Successfully synthesized and separated novel 2±1 nm diameter nanoparticles, stable for up to 24 hours. ingentaconnect.com |
| Molybdenum Disulfide/Graphene (MoS₂/G) | Sulfide source and reducing agent | Solution-phase method followed by annealing | A facile process to create layered MoS₂/G composites with high crystallinity and a hexagonal structure. acs.org |
| Nickel Sulfide on Nickel Foam (NS/NF) | Sulfur source (sulfidation) | One-step hydrothermal process | Produced millerite nickel sulfide particles dispersed on nickel foam for use as a self-supported electrode. rsc.org |
| Titanium Dioxide (TiO₂) Colloids | Surface modifying agent | Surface complexation | Cysteine binds strongly to the TiO₂ surface, creating new trapping sites that enhance photochemical activity. acs.org |
| L-cysteine-modified Chitosan (B1678972) Nanoparticles | Thiolation agent | Solid-oil–water double emulsification | The modification of chitosan with L-cysteine improved its solubility and mucoadhesive properties for drug delivery applications. mdpi.com |
Catalytic Applications in Non-Biological Systems (e.g., in coordination catalysis)
The ability of L-cysteinate(2-) to form stable complexes with a wide range of metal ions is central to its application in coordination catalysis. These metal-cysteinate complexes can function as catalysts in various non-biological chemical transformations. The ligand's structure can influence the electronic properties and coordination geometry of the metal center, thereby tuning its catalytic activity and selectivity.
Research has shown that metal complexes incorporating L-cysteinate or similar thiol-containing ligands can catalyze oxidation and C-C cross-coupling reactions. For example, vanadium(IV) and copper(II) complexes with Schiff base ligands derived from L-cysteine have been investigated as catalysts. researchgate.net The vanadium complex, [VO(SL)(H₂O)], demonstrated high efficiency in the epoxidation of 1,2-cyclohexene, achieving a 93% yield in acetonitrile. researchgate.net
In the realm of sustainable chemistry, L-cysteinate-based systems are being explored for energy-related applications. An L-cysteine-assisted synthesis of nickel sulfide on nickel foam (NS/NF) produced a material that acts as an efficient electrocatalyst for the hydrogen evolution reaction (HER). rsc.org The resulting catalyst required a low overpotential of 140 mV to achieve a current density of -10 mA cm⁻² and showed excellent long-term durability. rsc.org
The interaction of copper ions with cysteine has also been studied, revealing a catalytic role for cupric (Cu(II)) ions in the anaerobic oxidation of the thiol group. researchgate.net In this process, Cu(II) is initially reduced to cuprous (Cu(I)) by cysteine, forming a Cu(I)-cysteine complex. researchgate.net Excess Cu(II) can then catalytically oxidize this complex. researchgate.net Furthermore, the formation of well-defined coordination complexes, such as the tridentate coordination in sodium bis(L-cysteinato)chromate(III), provides a basis for designing new catalysts with specific structures and activities. acs.org
The table below highlights specific examples of L-cysteinate-based complexes in non-biological catalysis.
| Catalyst System | Type of Reaction | Key Catalytic Performance |
| Vanadium(IV)-Oxo L-cysteinate Schiff base complex ([VOSL]) | Epoxidation of 1,2-cyclohexene | 93% yield in acetonitrile; 77% in water. researchgate.net |
| Copper(II) L-cysteinate Schiff base complex ([CuSL]) | Epoxidation of 1,2-cyclohexene | 89% yield in acetonitrile; 71% in water. researchgate.net |
| Nickel Sulfide on Nickel Foam (NS/NF) (L-cysteine-assisted synthesis) | Hydrogen Evolution Reaction (HER) | Required an overpotential of 140 mV to deliver a current density of -10 mA cm⁻². Showed excellent durability for 50 hours. rsc.org |
| Cupric Ions (Cu(II)) with Cysteine | Anaerobic thiol oxidation | Cu(II) plays a catalytic role in oxidizing the Cys-Cu(I) complex to cystine in the absence of oxygen. researchgate.net |
Conclusion and Future Research Directions
Summary of Current Research Understanding
L-cysteinate(2-), the dianion of the amino acid L-cysteine, is a versatile ligand in coordination chemistry due to its multiple potential binding sites: the thiol, amino, and carboxylate groups. researchgate.net This multifunctionality allows it to act as a monodentate, bidentate, or tridentate ligand, leading to the formation of a wide variety of metal complexes with diverse structures and properties. researchgate.net
Current research has extensively explored the coordination of L-cysteinate(2-) and its derivatives with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), iron (Fe), rhodium (Rh), palladium (Pd), and platinum (Pt), as well as with heavy metals like lead (Pb). jcsp.org.pkscielo.brtandfonline.comnih.gov Spectroscopic techniques such as infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR), along with X-ray diffraction, have been instrumental in characterizing the resulting complexes. jcsp.org.pkscielo.brresearchgate.netresearchgate.net
A significant body of work has focused on the synthesis and structural elucidation of these metal complexes. For instance, studies on Co(II), Ni(II), Cu(II), and Zn(II) complexes with S-propyl-L-cysteine have proposed polymeric structures with octahedral geometries where the ligand bridges metal centers through its nitrogen and oxygen atoms. jcsp.org.pk Similarly, complexes with S-allyl-L-cysteine (deoxyalliin) also exhibit octahedral structures with coordination through the amino and carboxylate groups. scielo.brunesp.br The study of lead(II) complexes with L-cysteine in alkaline solutions has revealed the formation of various species, including dithiolate and trithiolate complexes, depending on the ligand-to-metal ratio. nih.govresearchgate.net
The interaction of L-cysteinate(2-) with rhodium(II) tetraacetate has been shown to initially involve axial coordination via the sulfur atom, which can then lead to the breakdown of the paddlewheel structure to form mononuclear Rh(III) complexes. tandfonline.com Research on platinum(II) complexes with N-acetyl-L-cysteine indicates coordination primarily through the sulfur atom, forming dinuclear structures. researchgate.nettandfonline.com
Beyond fundamental coordination chemistry, research has touched upon the applications of L-cysteinate(2-) and its complexes. These include their role as corrosion inhibitors, where fatty-polyethylene glycol-L-cysteine composites have shown significant efficacy for carbon steel in acidic media. ekb.eg In materials science, L-cysteine has been utilized as an assistant in the synthesis of layered MoS2/graphene composites for lithium-ion batteries. acs.org Furthermore, L-cysteine functionalized magnetic nanoparticles have been developed as reusable organocatalysts. researchgate.net The catalytic role of L-cysteine has also been observed in the electrolytic deposition of zinc. ekb.eg
The redox activity of the thiol group in cysteine is a key feature, enabling it to participate in electron-transfer reactions and giving it antioxidant properties. nih.gov This has implications for its biological roles, including its involvement in the biosynthesis of important molecules like mycothiol (B1677580) and ergothioneine (B1671048) in Mycobacterium tuberculosis. elifesciences.org
A summary of key research findings is presented in the interactive table below.
| Research Area | Key Findings | Metal Ions/Systems Studied | Citations |
| Coordination Chemistry | Forms polymeric octahedral complexes acting as a bridging ligand. | Co(II), Ni(II), Cu(II), Zn(II) with S-propyl-L-cysteine | jcsp.org.pk |
| Coordination Chemistry | Forms octahedral complexes with coordination via amino and carboxylate groups. | Co(II), Ni(II), Cu(II), Fe(II) with S-allyl-L-cysteine | scielo.brunesp.br |
| Coordination Chemistry | Forms dithiolate and trithiolate complexes in alkaline solutions. | Pb(II) | nih.govresearchgate.net |
| Coordination Chemistry | Initially coordinates axially via sulfur, leading to paddlewheel breakdown. | Rh(II) | tandfonline.com |
| Coordination Chemistry | Coordinates through sulfur to form dinuclear complexes. | Pt(II) with N-acetyl-L-cysteine | researchgate.nettandfonline.com |
| Corrosion Inhibition | Fatty-polyethylene glycol-L-cysteine composites act as effective mixed-type corrosion inhibitors. | Carbon Steel/Acidic Media | ekb.eg |
| Materials Science | Assists in the synthesis of layered MoS2/graphene composites for lithium-ion batteries. | MoS2/Graphene | acs.org |
| Catalysis | Functionalized magnetic nanoparticles serve as reusable organocatalysts. | Fe3O4@SiO2 | researchgate.net |
| Catalysis | Exhibits a catalytic effect on the reduction of Zn+2 ions during electrodeposition. | Zinc | ekb.eg |
Identification of Key Research Gaps and Emerging Areas for Investigation
Despite the considerable research on L-cysteinate(2-) and its derivatives, several research gaps and promising areas for future investigation can be identified.
Q & A
Basic Research Questions
Q. What standardized protocols ensure reproducible synthesis of L-cysteinate(2−) intercalated in layered double hydroxides (LDHs)?
- Methodological Answer : Synthesize L-cysteinate(2−)-LDH composites via co-precipitation or ion-exchange methods. Characterize using X-ray diffraction (XRD) to confirm interlayer spacing (e.g., basal spacing ~8.6 Å for CaAl-LDH) and Fourier-transform infrared spectroscopy (FTIR) to verify sulfhydryl (–SH) and carboxylate (–COO⁻) functional groups. Cross-reference with elemental analysis (C, H, N, S) to confirm stoichiometry .
- Key Considerations : For reproducibility, document pH control (±0.2 units), temperature (±1°C), and aging time. Include raw XRD/FTIR spectra and calibration curves in supplementary materials .
Q. How can researchers validate the purity and stability of L-cysteinate(2−) in aqueous solutions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm to monitor cysteine degradation products (e.g., cystine). Pair with cyclic voltammetry to track redox stability (e.g., oxidation peaks at −0.2 V vs. Ag/AgCl for –SH groups). Validate against NIST reference data for cysteine speciation .
- Key Considerations : Report buffer composition (e.g., 0.1 M phosphate, pH 7.4) and dissolved oxygen levels, as autoxidation can skew results .
Advanced Research Questions
Q. How do solvent polarity and oxidizing agents influence the selectivity of L-cysteinate(2−) oxidation pathways in LDH matrices?
- Methodological Answer : Perform scouting experiments with H₂O₂, peracetic acid, or Br₂ in solvents ranging from polar (water, ethanol) to aprotic (acetonitrile). Quantify products (e.g., cysteic acid vs. disulfides) via liquid chromatography–mass spectrometry (LC-MS). Compare reaction kinetics using Arrhenius plots under controlled humidity (e.g., 40–60% RH) .
- Data Contradiction Analysis : Discrepancies in product ratios may arise from solvent-LDH interactions (e.g., water destabilizing interlayer H-bonding). Replicate experiments with deuterated solvents and in situ Raman spectroscopy to resolve mechanistic ambiguities .
Q. What strategies reconcile conflicting reports on the catalytic role of LDH metal centers in L-cysteinate(2−) redox reactions?
- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe metal oxidation states (e.g., Al³⁺ vs. Ca²⁺ coordination). Pair with density functional theory (DFT) simulations to model electron transfer pathways. Validate via controlled poisoning experiments (e.g., adding EDTA to sequester metal ions) .
- Interdisciplinary Integration : Combine electrochemical impedance spectroscopy (EIS) with operando XRD to correlate catalytic activity with structural dynamics .
Methodological Best Practices
Q. How should researchers design experiments to distinguish between interlayer and surface-bound L-cysteinate(2−) in LDH systems?
- Experimental Design : Conduct selective leaching tests using 0.1 M NaCl (removes surface ions) followed by ICP-OES analysis. Compare with thermogravimetric analysis (TGA) mass loss profiles: interlayer species decompose at higher temperatures (200–300°C vs. 100–150°C for surface-bound) .
- Data Interpretation : Normalize leaching data to LDH surface area (BET measurements) to avoid misinterpretation from particle size effects .
Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of L-cysteinate(2−)-LDH studies?
- Essential Data :
- Synthesis parameters (pH, temperature, aging time).
- Full XRD diffraction angles (2θ) and Miller indices.
- FTIR band assignments with reference to cysteine’s vibrational modes.
- Raw kinetic data (time vs. conversion) for oxidation reactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
